molecular formula C7H4Cl2F3NO B1388441 [2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol CAS No. 1160474-70-3

[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol

Cat. No.: B1388441
CAS No.: 1160474-70-3
M. Wt: 246.01 g/mol
InChI Key: KPKSXPWHKRAFSF-UHFFFAOYSA-N
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Description

[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol is a chemical compound with the molecular formula C6H2Cl2F3N. It is a clear, colorless to yellow liquid that is soluble in chloroform and methanol. This compound is primarily used as an intermediate in the synthesis of various agrochemicals, including herbicides and insecticides .

Preparation Methods

The synthesis of [2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol typically involves several steps. One common method starts with 2-amino-5-methylpyridine, which undergoes chlorination and diazotization in the presence of copper chloride (CuCl) to form 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is then reacted with hydrogen fluoride to produce the final product .

Industrial production methods often involve similar steps but are optimized for higher yields and purity. For instance, the reaction conditions such as temperature, pressure, and the concentration of reagents are carefully controlled to maximize the efficiency of the process .

Chemical Reactions Analysis

[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol has several applications in scientific research:

Comparison with Similar Compounds

[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol can be compared with other similar compounds such as:

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2,3-Difluoro-5-(trifluoromethyl)pyridine
  • 2,6-Dichloro-4-(trifluoromethyl)pyridine

These compounds share similar structural features but differ in their chemical properties and applications. For instance, 2-Chloro-5-(trifluoromethyl)pyridine is also used as an intermediate in agrochemical synthesis but has different reactivity due to the presence of only one chlorine atom .

Properties

IUPAC Name

[2,3-dichloro-5-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3NO/c8-5-3(2-14)4(7(10,11)12)1-13-6(5)9/h1,14H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKSXPWHKRAFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol
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[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol
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[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol
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[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol
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[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol
Reactant of Route 6
[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol

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